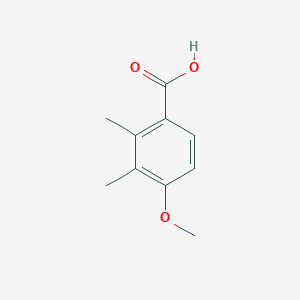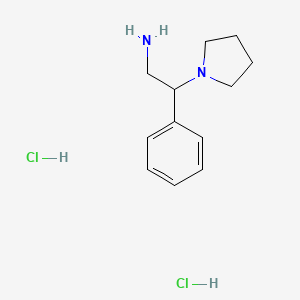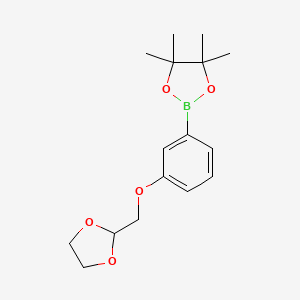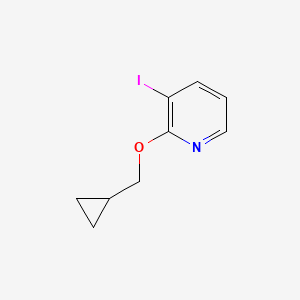
4-Methoxy-2,3-dimethylbenzoic acid
Übersicht
Beschreibung
4-Methoxy-2,3-dimethylbenzoic acid is a trisubstituted aromatic compound . It is a positional isomeric form of 2-methoxy-4-methylbenzoic acid . This compound readily forms complexes with Mn (II), Co (II), Ni (II), Cu (II), Zn (II), and Cd (II) .
Synthesis Analysis
4-Methoxy-2,3-dimethylbenzoic acid may be used in the synthesis of 4-methoxy-2-methylbenzoates of Y (III) and lanthanides (III) (La to Lu, excluding Pm) . It may also be used to synthesize 4-methoxy-2-methylbenzoic acid hydrazide and 5-bromo-4-methoxy-2-methylbenzoic acid .Molecular Structure Analysis
The molecular formula of 4-Methoxy-2,3-dimethylbenzoic acid is C10H12O3 . The molecular weight is 166.17 .Chemical Reactions Analysis
The radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination is described . The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol was turning yellow-orange as iodine was slowly added . The reaction was turning white and a new amount of iodine was added . This gave information about the consumption of this reagent upon addition onto styrene .Physical And Chemical Properties Analysis
The density of 4-Methoxy-2,3-dimethylbenzoic acid is 1.119±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) . The pKa value is 12.80±0.10 (Predicted) .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties
4-Methoxy-2,3-dimethylbenzoic acid has shown promising results in the field of antimicrobial and anticancer research. A study characterized compounds from the lichen Parmelia erumpens, including a compound closely related to 4-methoxy-2,3-dimethylbenzoic acid, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid. This compound exhibited significant antimicrobial activity, particularly against bacteria and fungi. It also displayed potent anticancer properties, suppressing the growth of cancer cells in a dose- and time-dependent manner, and indicated potential for development as an antimicrobial and anticancer drug after further clinical evaluation (Aravind et al., 2014).
Role in Aromatic Nucleophilic Substitution
Research on the reactions of similar compounds, such as 4-methoxy-3,5-dinitrobenzoic acids, with hydroxide ion in aqueous dimethyl sulfoxide, has contributed to understanding the mechanism of aromatic nucleophilic substitution. This study specifically investigated the formation of anionic σ-complexes and intermediate complexes in such reactions (HasegawaYoshinori, 1983).
Bacterial Catabolism and Biosynthesis
In bacterial catabolism, compounds similar to 4-Methoxy-2,3-dimethylbenzoic acid take varied paths in different bacterial strains. For example,Rhodococcus rhodochrous N75 and Pseudomonas sp. strain HH35 showed different catabolic pathways for 4-hydroxy-3,5-dimethylbenzoic acid, a related compound. The former accumulated a degradation metabolite, while the latter transformed the acid into a unique compound, demonstrating the diverse biochemical capabilities of bacteria in processing similar compounds (Cain et al., 1997).
Antifungal Properties
The antifungal effects of derivatives of 4-methoxy-N, N-dimethylpyrimidin have been explored. These compounds, including derivatives of 4-methoxy-2,3-dimethylbenzoic acid, were tested against various fungi, like Aspergillus terreus and Aspergillus niger, indicating their potential use as antifungal agents (Jafar et al., 2017).
Synthesis and Characterization
Studies on the synthesis of amorfrutins A and B used 3,5-Dimethoxy-benzaldehyde as a starting material to synthesize 2hydroxy-4-methoxy-6-phenethylbenzoic acid, a compound related to 4-Methoxy-2,3-dimethylbenzoic acid. This research demonstrates the compound's potential in the development of cytotoxic agents for cancer therapy (Brandes et al., 2020).
Encapsulation for Controlled Release
4-Methoxy-2,3-dimethylbenzoic acid derivatives have been studied for their potential in encapsulation and controlled release of flavor molecules. For example, vanillic acid (4-hydroxy-3-methoxybenzoic acid) was intercalated into layered double hydroxide for controlled flavor release, showcasing potential applications in food technology (Hong et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methoxy-2,3-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCTTXWQWCZEOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540907 | |
| Record name | 4-Methoxy-2,3-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,3-dimethylbenzoic acid | |
CAS RN |
5628-61-5 | |
| Record name | 4-Methoxy-2,3-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)
![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)








